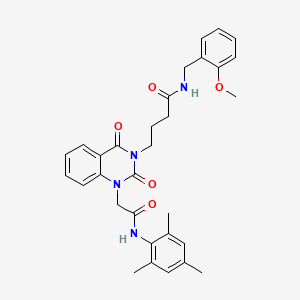

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Description

The compound 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide features a quinazolinone core substituted with a mesitylamino-ethyl group and a 2-methoxybenzyl butanamide side chain. Quinazolinones are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects . The 2-methoxybenzyl moiety may influence solubility and membrane permeability due to its aromatic and polar methoxy group.

Properties

Molecular Formula |

C31H34N4O5 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

4-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |

InChI |

InChI=1S/C31H34N4O5/c1-20-16-21(2)29(22(3)17-20)33-28(37)19-35-25-12-7-6-11-24(25)30(38)34(31(35)39)15-9-14-27(36)32-18-23-10-5-8-13-26(23)40-4/h5-8,10-13,16-17H,9,14-15,18-19H2,1-4H3,(H,32,36)(H,33,37) |

InChI Key |

KQJBQLTZAVDKEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

Introduction of the Mesitylamino Group: The mesitylamino group can be introduced via nucleophilic substitution reactions, where mesitylamine reacts with an appropriate electrophilic intermediate.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through reductive amination or alkylation reactions using 2-methoxybenzyl chloride and a suitable base.

Final Coupling: The final coupling step involves the reaction of the intermediate with butanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the mesitylamino group or the methoxybenzyl group, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Quinazolinone derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide: has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.

Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways would depend on the biological context, but could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Quinazolinones: The mesitylamino group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases) compared to smaller substituents like bromine .

- Benzoxazoles: The 4-aminobutanamide moiety in –5 derivatives facilitates hydrogen bonding with inflammatory mediators (e.g., COX-2), a property absent in the target compound’s methoxybenzyl group .

- Synthetic Flexibility : Carbodiimide-based methods () are versatile but may require optimization for sterically hindered substrates, whereas PyBop () offers higher yields in complex couplings.

Limitations and Contradictions

- Biological Data Gap: No direct activity data for the target compound limits mechanistic comparisons. Analogs like benzoxazoles () and thiazolidinones () have documented activities, but extrapolation is speculative.

Biological Activity

The compound 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a quinazoline core, which is known for various biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of quinazoline possess significant anticancer properties. A study demonstrated that compounds with similar structures exhibit inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound may involve the inhibition of key enzymes or pathways involved in tumor growth.

- Case Study : In vitro studies showed that compounds with a quinazoline backbone inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi.

- Testing Methodology : Antimicrobial activity was assessed using standard disk diffusion methods against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Candida albicans | 10 | 16 |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The presence of the dioxoquinazoline moiety suggests potential inhibition of enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Evidence points to the compound's ability to cause cell cycle arrest at the G1/S phase.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.